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Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements define a distinct molecular subgroup

of non-small cell lung cancer (NSCLC), occurring in approximately 3-7% of patients.[1][2] This

aberration leads to the expression of a constitutively active fusion tyrosine kinase (most

commonly EML4-ALK), which drives oncogenesis.[3][4] Ceritinib (Zykadia®) is a second-

generation, orally bioavailable, ATP-competitive ALK tyrosine kinase inhibitor (TKI) that has

demonstrated significant clinical activity in patients with ALK-positive NSCLC.[5][6] Developed

to be more potent than the first-generation inhibitor crizotinib, ceritinib has shown efficacy in

both crizotinib-naïve and crizotinib-resistant settings.[7][8] This guide provides a detailed

technical overview of ceritinib, summarizing its mechanism of action, clinical efficacy,

resistance patterns, and the experimental protocols used for its evaluation.

Mechanism of Action
Ceritinib exerts its anti-tumor effect by selectively targeting and inhibiting the ALK receptor

tyrosine kinase.[3] In ALK-rearranged NSCLC, the EML4-ALK fusion protein exhibits aberrant,

ligand-independent kinase activity, leading to its autophosphorylation.[3][9] This triggers the

activation of multiple downstream signaling cascades critical for cell proliferation and survival,

including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[4][6]
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Ceritinib competitively binds to the ATP-binding site within the kinase domain of the ALK fusion

protein.[3][5] This action blocks autophosphorylation and subsequently inhibits the activation of

its downstream effectors, such as STAT3, AKT, and ERK1/2.[3][10] The result is the induction of

cell cycle arrest and apoptosis in ALK-driven tumor cells.[3] In vitro enzymatic assays have

shown that ceritinib is approximately 20 times more potent than crizotinib in inhibiting ALK.[8]
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Ceritinib inhibits EML4-ALK and downstream signaling.
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Clinical Efficacy Data
Ceritinib has been extensively evaluated in a series of clinical trials known as the ASCEND

program. These trials have established its efficacy in various patient populations, including

those who are ALK-inhibitor naïve and those previously treated with crizotinib. The quantitative

outcomes from these key trials are summarized below.

Table 1: Efficacy of Ceritinib in ALK-Inhibitor Naïve
Patients

Trial
Comparat
or

N
Median
PFS
(months)

ORR (%)
DoR
(months)

Referenc
e

ASCEND-1

(Phase I)
Single-Arm 83 18.4 72 17.0 [11][12][13]

ASCEND-3

(Phase II)
Single-Arm 124 16.6 67.7

Not

Reached¹
[1][14]

ASCEND-4

(Phase III)

Platinum-

Pemetrexe

d

Chemother

apy

189 16.6 vs 8.1
72.5 vs

26.7

24.0 vs

11.0

[15][16][17]

[18]

¹ At the

time of

data cutoff

(median

follow-up of

25.9

months),

the median

DoR was

not

reached.[1]
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Table 2: Efficacy of Ceritinib in Crizotinib-Pretreated
Patients

Trial
Comparat
or

N
Median
PFS
(months)

ORR (%)
DoR
(months)

Referenc
e

ASCEND-1

(Phase I)
Single-Arm 163 6.9 56 8.3 [11][12][13]

ASCEND-2

(Phase II)
Single-Arm 140 5.7 38.6 9.7 [19][20]

ASCEND-5

(Phase III)

Chemother

apy

(Docetaxel

or

Pemetrexe

d)

115 5.4 vs 1.6 39.1 vs 6.9
Not

Reported

[21][22][23]

[24]

Table 3: Intracranial Efficacy of Ceritinib in Patients with
Brain Metastases
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Trial
Patient
Population

N
Intracranial
ORR (%)

Intracranial
DCR (%)

Reference

ASCEND-1 ALKi-Naïve 19 42 (overall) 79 [12]

ASCEND-1
ALKi-

Pretreated
75

Not specified,

partial

response in

some

65 [11][12]

ASCEND-2

Crizotinib-

Pretreated

(with active

target

lesions)

20 45.0 Not Reported [19]

ASCEND-3

ALKi-Naïve

(with

measurable

brain lesions)

10 20.0 80.0 [1][25]

ASCEND-4

ALKi-Naïve

(with

measurable

brain lesions)

Not Specified
72.7 vs 27.3

(vs Chemo)
Not Reported [18]

Abbreviations: N=Number of patients; PFS=Progression-Free Survival; ORR=Overall

Response Rate; DoR=Duration of Response; ALKi=ALK inhibitor; DCR=Disease Control Rate.

Experimental Protocols & Methodologies
The preclinical and clinical development of ceritinib relied on a range of standard and

specialized experimental protocols to characterize its activity and mechanism of action.

In Vitro Assays
Cell Lines: Studies frequently utilize human NSCLC cell lines harboring ALK

rearrangements, such as H3122 and H2228 (EML4-ALK), and Karpas-299 (NPM-ALK).[6][7]
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Cell Viability/Proliferation Assay:

Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Treatment: Cells are treated with a serial dilution of ceritinib (or a vehicle control, e.g.,

DMSO) for a specified period, typically 72 hours.

Quantification: Cell viability is assessed using reagents like 3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide (MTT) or commercial kits (e.g., CellTiter-Glo®).

Analysis: Absorbance or luminescence is measured using a plate reader. The data is

normalized to the vehicle control, and dose-response curves are generated to calculate

the half-maximal inhibitory concentration (IC50).

Western Blot Analysis for Signaling Pathway Inhibition:

Treatment & Lysis: Cells are treated with varying concentrations of ceritinib for a short

duration (e.g., 2-24 hours). Following treatment, cells are washed and lysed in a buffer

containing protease and phosphatase inhibitors.[10]

Protein Quantification: The total protein concentration of the lysates is determined using a

BCA or Bradford assay.

Electrophoresis & Transfer: Equal amounts of protein are separated by molecular weight

via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for phosphorylated and total forms of key proteins (e.g., p-ALK, ALK, p-STAT3,

STAT3, p-ERK1/2, ERK1/2, p-AKT, AKT).[10][26]

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary

antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL)

substrate. The results demonstrate the dose-dependent inhibition of phosphorylation of

ALK and its downstream targets.[10]

In Vivo Models
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Xenograft Tumor Model:

Cell Implantation: ALK-positive NSCLC cells (e.g., H2228) are subcutaneously injected

into the flank of immunocompromised mice (e.g., nude or SCID mice).[27]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization & Treatment: Mice are randomized into treatment groups (e.g., vehicle

control, ceritinib). Ceritinib is typically administered orally once daily.[6]

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per

week). Tumor volume is calculated using the formula: (Length × Width²)/2.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or at a specified time point. Tumors may be excised for further analysis (e.g.,

pharmacodynamic western blotting). Efficacy is determined by comparing tumor growth

inhibition between the treated and control groups.[27]
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Typical preclinical experimental workflow for ceritinib.
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Mechanisms of Resistance
Despite the initial efficacy of ceritinib, acquired resistance almost invariably develops.

Mechanisms of resistance are broadly categorized as on-target (ALK-dependent) or off-target

(ALK-independent).

On-Target Resistance: This involves the development of secondary mutations within the ALK

kinase domain that interfere with ceritinib binding. While ceritinib is effective against many

crizotinib-resistant mutations (e.g., L1196M, G1269A, I1171T, S1206Y), it is not effective

against others.[7][8] The G1202R mutation is a particularly important resistance mechanism

to second-generation TKIs like ceritinib.[28] ALK gene amplification is another on-target

mechanism that can overcome the inhibitory effects of the drug.[29]

Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways

to bypass their dependency on ALK. This "bypass track" activation allows the cell to maintain

pro-survival signaling despite effective ALK inhibition. Key bypass pathways implicated in

ceritinib resistance include the activation or overexpression of:

c-MET[2]

Fibroblast growth factor receptor 3 (FGFR3)[2]

SRC signaling pathway[30]

Reactivation of the downstream MEK/ERK pathway through mutations like MAP2K1.[30]
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Logical pathways of acquired resistance to ceritinib.
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Conclusion
Ceritinib is a potent second-generation ALK inhibitor that represents a significant therapeutic

option for patients with ALK-rearranged NSCLC. It has demonstrated robust and durable

responses in both ALK-inhibitor naïve and crizotinib-pretreated patients, including those with

challenging-to-treat brain metastases.[11][14][16] A thorough understanding of its mechanism,

clinical limitations, and the molecular basis of resistance is crucial for its optimal use and for the

development of next-generation therapeutic strategies. Future research will likely focus on

combination therapies to overcome resistance and further improve outcomes for this patient

population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

2. researchgate.net [researchgate.net]

3. What is the mechanism of Ceritinib? [synapse.patsnap.com]

4. mdpi.com [mdpi.com]

5. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

6. cancer-research-network.com [cancer-research-network.com]

7. aacrjournals.org [aacrjournals.org]

8. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in
therapy - PMC [pmc.ncbi.nlm.nih.gov]

9. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC
[pmc.ncbi.nlm.nih.gov]

10. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged
anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26973324/
https://pubmed.ncbi.nlm.nih.gov/31778798/
https://ascopost.com/issues/february-10-2017/ascend-4-study-shows-45-reduction-in-risk-of-disease-progression-for-nsclc-patients-on-first-line-ceritinib/
https://www.benchchem.com/product/b560025?utm_src=pdf-custom-synthesis
https://scientiasalut.gencat.cat/bitstream/handle/11351/6497/final_overall_survival_other_efficacy_safety_results_ascend_3_phase_ii_study_ceritinib_alki_naive_patients_alk_rearranged_nsclc_2020.pdf?sequence=1&isAllowed=y
https://www.researchgate.net/figure/New-ceritinib-resistance-mechanisms-and-therapeutic-strategies-to-overcome-them-were_fig5_362635766
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ceritinib
https://www.mdpi.com/2072-6694/12/3/526
https://pmc.ncbi.nlm.nih.gov/articles/PMC4601895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4601895/
https://www.cancer-research-network.com/2023/12/28/ceritinib-is-an-orally-active-alk-tyrosine-kinase-inhibitor-for-kinds-of-cancers-research/
https://aacrjournals.org/cancerdiscovery/article/4/6/662/4848/The-ALK-Inhibitor-Ceritinib-Overcomes-Crizotinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5503498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5503498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5217515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5217515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8271116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8271116/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer
(ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Update of ASCEND-1 Trial Shows Ceritinib Highly Active in ALK-Rearranged NSCLC,
Including Intracranial Disease - The ASCO Post [ascopost.com]

13. pure.johnshopkins.edu [pure.johnshopkins.edu]

14. Final Overall Survival and Other Efficacy and Safety Results From ASCEND-3: Phase II
Study of Ceritinib in ALKi-Naive Patients With ALK-Rearranged NSCLC - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. youtube.com [youtube.com]

16. ASCEND-4 Study Shows 45% Reduction in Risk of Disease Progression for NSCLC
Patients on First-Line Ceritinib - The ASCO Post [ascopost.com]

17. First-line ceritinib versus platinum-based chemotherapy in advanced ALK-rearranged
non-small-cell lung cancer (ASCEND-4): a randomised, open-label, phase 3 study -
[medicinesresources.nhs.uk]

18. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs.
platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs.
platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer
Research [tcr.amegroups.org]

19. Multicenter Phase II Study of Whole-Body and Intracranial Activity With Ceritinib in
Patients With ALK-Rearranged Non-Small-Cell Lung Cancer Previously Treated With
Chemotherapy and Crizotinib: Results From ASCEND-2 - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. ascopubs.org [ascopubs.org]

21. Studies Confirm Ceritinib’s Benefit in ALK-Positive Patients - The ASCO Post
[ascopost.com]

22. Ceritinib versus chemotherapy in patients with ALK-rearranged non-small-cell lung
cancer previously given chemotherapy and crizotinib (ASCEND-5): a randomised, controlled,
open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

23. onclive.com [onclive.com]

24. dovepress.com [dovepress.com]

25. ascopubs.org [ascopubs.org]

26. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26973324/
https://pubmed.ncbi.nlm.nih.gov/26973324/
https://pubmed.ncbi.nlm.nih.gov/26973324/
https://ascopost.com/issues/april-10-2016/update-of-ascend-1-trial-shows-ceritinib-highly-active-in-alk-rearranged-nsclc-including-intracranial-disease/
https://ascopost.com/issues/april-10-2016/update-of-ascend-1-trial-shows-ceritinib-highly-active-in-alk-rearranged-nsclc-including-intracranial-disease/
https://pure.johnshopkins.edu/en/publications/activity-and-safety-of-ceritinib-in-patients-with-alk-rearranged-/
https://pubmed.ncbi.nlm.nih.gov/31778798/
https://pubmed.ncbi.nlm.nih.gov/31778798/
https://pubmed.ncbi.nlm.nih.gov/31778798/
https://www.youtube.com/watch?v=nfwc86VjoLc
https://ascopost.com/issues/february-10-2017/ascend-4-study-shows-45-reduction-in-risk-of-disease-progression-for-nsclc-patients-on-first-line-ceritinib/
https://ascopost.com/issues/february-10-2017/ascend-4-study-shows-45-reduction-in-risk-of-disease-progression-for-nsclc-patients-on-first-line-ceritinib/
https://www.medicinesresources.nhs.uk/en/Medicines-Awareness/Primary-Research/Randomised-controlled-trials/First-line-ceritinib-versus-platinum-based-chemotherapy-in-advanced-ALK-rearranged-non-small-cell-lung-cancer-ASCEND-4-a-6362087394/
https://www.medicinesresources.nhs.uk/en/Medicines-Awareness/Primary-Research/Randomised-controlled-trials/First-line-ceritinib-versus-platinum-based-chemotherapy-in-advanced-ALK-rearranged-non-small-cell-lung-cancer-ASCEND-4-a-6362087394/
https://www.medicinesresources.nhs.uk/en/Medicines-Awareness/Primary-Research/Randomised-controlled-trials/First-line-ceritinib-versus-platinum-based-chemotherapy-in-advanced-ALK-rearranged-non-small-cell-lung-cancer-ASCEND-4-a-6362087394/
https://tcr.amegroups.org/article/view/13372/html
https://tcr.amegroups.org/article/view/13372/html
https://tcr.amegroups.org/article/view/13372/html
https://tcr.amegroups.org/article/view/13372/html
https://pubmed.ncbi.nlm.nih.gov/27432917/
https://pubmed.ncbi.nlm.nih.gov/27432917/
https://pubmed.ncbi.nlm.nih.gov/27432917/
https://pubmed.ncbi.nlm.nih.gov/27432917/
https://ascopubs.org/doi/10.1200/JCO.2015.65.5936
https://ascopost.com/issues/november-25-2016/studies-confirm-ceritinib-s-benefit-in-alk-positive-patients/
https://ascopost.com/issues/november-25-2016/studies-confirm-ceritinib-s-benefit-in-alk-positive-patients/
https://pubmed.ncbi.nlm.nih.gov/28602779/
https://pubmed.ncbi.nlm.nih.gov/28602779/
https://pubmed.ncbi.nlm.nih.gov/28602779/
https://www.onclive.com/view/ceritinib-establishes-pfs-advantage-in-second-line-alk-nsclc
https://www.dovepress.com/from-ascend-5-to-alur-to-alta-3-an-anti-climactic-end-to-the-era-of-ra-peer-reviewed-fulltext-article-LCTT
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.8060
https://www.researchgate.net/figure/Ceritinib-inhibits-NPM1-ALK-mediated-signaling-in-NPM1-ALKD-ALCL-cells-A-Ceritinib_fig1_353085985
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


27. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death
ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

28. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small
Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

29. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged
non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

30. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in
Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Ceritinib for ALK-positive non-small cell lung cancer].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560025#ceritinib-for-alk-positive-non-small-cell-lung-
cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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